REACTION_CXSMILES
|
C([NH:8][CH2:9][CH2:10][N:11]=[N+:12]=[N-:13])(OC(C)(C)C)=O.[N:14]([N:29]([CH2:37][C:38]([OH:40])=O)[C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31])([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16].C1CN([P+](O[N:58]2[N:66]=[N:65][C:60]3[CH:61]=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.CC[N:76](CC)CC.[ClH:81]>O1CCOCC1.C(Cl)Cl.CN(C=O)C>[NH2:8][CH2:9][CH2:10][N:11]=[N+:12]=[N-:13].[ClH:81].[N:14]([N:29]([CH2:37][C:38]([NH:76][CH2:61][CH2:60][N:65]=[N+:66]=[N-:58])=[O:40])[C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31])([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16] |f:2.3,7.8,9.10|
|
Name
|
|
Quantity
|
4.42 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)CC(=O)O
|
Name
|
( g )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methylene chloride DMF
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Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CN(C)C=O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
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CUSTOM
|
Details
|
to give a dirty white powder
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (silica gel, 50% v/v ethyl acetate in hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCN=[N+]=[N-].Cl
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)CC(=O)NCCN=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.9 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |